molecular formula C5H5FN2O B1145683 3-Amino-5-fluoropyridin-2-ol CAS No. 1257069-38-7

3-Amino-5-fluoropyridin-2-ol

Cat. No.: B1145683
CAS No.: 1257069-38-7
M. Wt: 128.106
InChI Key: ZNMZQYAQKSDACX-UHFFFAOYSA-N
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Description

3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O. This compound is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a hydroxyl group at the second position on the pyridine ring. It is a white crystalline solid that is soluble in water and common organic solvents .

Scientific Research Applications

3-Amino-5-fluoropyridin-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Safety and Hazards

The safety information for 3-Amino-5-fluoropyridin-2-ol indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-amino-2-hydroxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at room temperature, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluoropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-fluoropyridin-2-ol is unique due to the specific positioning of the amino, fluorine, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-amino-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMZQYAQKSDACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682473
Record name 3-Amino-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-85-6
Record name 3-Amino-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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